molecular formula C6H6ClNO2S B1338778 Ethyl 2-chlorothiazole-4-carboxylate CAS No. 41731-52-6

Ethyl 2-chlorothiazole-4-carboxylate

Cat. No. B1338778
CAS RN: 41731-52-6
M. Wt: 191.64 g/mol
InChI Key: GILVNZWYCBUGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chlorothiazole-4-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various substituted thiazoles. It is a key precursor in the preparation of compounds with potential applications in medicinal chemistry, including antitumor, antimicrobial, and antioxidant agents, as well as materials science.

Synthesis Analysis

The synthesis of ethyl 2-chlorothiazole-4-carboxylate and its derivatives involves a range of chemical reactions. For instance, the compound has been synthesized through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions, leading to variously substituted oxazoles . Another approach includes the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, followed by characterization through spectroscopic methods and X-ray diffraction . Additionally, a one-pot synthesis method has been reported using 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in an ionic liquid .

Molecular Structure Analysis

The molecular structure of ethyl 2-chlorothiazole-4-carboxylate derivatives has been extensively studied using both experimental and theoretical methods. Spectroscopic characterization, including FTIR and NMR, along with X-ray diffraction, provides detailed insights into the molecular geometry . Theoretical studies using density functional theory (DFT) have been employed to optimize the molecular geometry and investigate the electronic structure, including the molecular electrostatic potential (MEP) map and Mulliken population analysis .

Chemical Reactions Analysis

Ethyl 2-chlorothiazole-4-carboxylate undergoes various chemical reactions to form a wide array of derivatives. For example, photochemical reactions with different aromatic compounds have been explored, leading to products with interesting photophysical properties and singlet oxygen activation capabilities . The compound also serves as a building block for the synthesis of analogs with antitumor activity, as demonstrated by the preparation of ethyl 2-substituted-aminothiazole-4-carboxylate analogs and their evaluation against human tumor cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-chlorothiazole-4-carboxylate derivatives are closely related to their molecular structure. Theoretical calculations and experimental data have been used to determine geometric parameters, vibrational assignments, and chemical shifts, which are in good agreement with each other . The photophysical properties of these compounds, such as absorption and fluorescence, are attributed to π→π* transitions and dual emission from different excited states . Furthermore, the antioxidant, antimicrobial, and antiviral potential of these derivatives have been evaluated, with some compounds showing promising activity .

Scientific Research Applications

Antioxidant Capacity Evaluation

A study by Ilyasov et al. (2020) discusses the ABTS/PP decolorization assay of antioxidant capacity, highlighting the reaction pathways involved in evaluating the antioxidant properties of compounds, including the formation of coupling adducts with specific antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020). This methodology could be applicable in assessing the antioxidant potential of Ethyl 2-chlorothiazole-4-carboxylate, given its chemical structure that may allow for similar interactions.

Electrochemical Surface Finishing and Energy Storage

Research on electrochemical technology with room-temperature haloaluminate ionic liquids (RTILs) by Tsuda, Stafford, and Hussey (2017) reviews progress in areas such as electroplating and energy storage, suggesting the utility of RTILs in these applications (Tsuda, Stafford, & Hussey, 2017). Ethyl 2-chlorothiazole-4-carboxylate, by virtue of its potential reactivity and solubility properties, may find relevance in the synthesis or modification of RTILs for similar applications.

Innovative Synthesis Approaches

Laroum et al. (2019) report on the facile synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones, demonstrating a method for creating compounds with significant biological and medicinal properties through multi-component reactions (Laroum, Boulcina, Bensouici, & Debache, 2019). This example illustrates the potential for Ethyl 2-chlorothiazole-4-carboxylate to serve as a precursor or participant in the synthesis of biologically active heterocycles.

Environmental Impact and Toxicity Evaluation

The scaling-up of ionic liquid-based technologies, including environmental toxicity assessments by Ostadjoo et al. (2018), discusses the importance of understanding the toxicity and environmental impact of compounds like 1-ethyl-3-methylimidazolium acetate (Ostadjoo, Berton, Shamshina, & Rogers, 2018). Such evaluations are crucial for compounds like Ethyl 2-chlorothiazole-4-carboxylate as they progress towards industrial use, highlighting the need for comprehensive studies on their environmental fate and safety.

Future Directions

Ethyl 2-chlorooxazole-4-carboxylate, a compound similar to Ethyl 2-chlorothiazole-4-carboxylate, has been identified as a versatile intermediate for the synthesis of substituted oxazoles . This suggests potential future directions for the use of Ethyl 2-chlorothiazole-4-carboxylate in the synthesis of variously substituted thiazoles.

properties

IUPAC Name

ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILVNZWYCBUGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518291
Record name Ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chlorothiazole-4-carboxylate

CAS RN

41731-52-6
Record name Ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chlorothiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of copper (II) chloride (20 g, 0.15 mol) and 90% t-butyl nitrite (24 mL, 0.18 mol) in 500 mL acetonitrile at 60° C. was added in portions ethyl 2-amino-4-thiazolecarboxylate (21 g, 0.12 mol), maintaining the temperature at between 60°-65° C. After the addition, the resulting reaction mixture was heated at 80° C. for 1 h, then cooled to RT and poured into a mixture of water, CH2Cl2 and 25 mL conc HCl. The aq layer was separated and extracted with CH2Cl2. The combined organic layers were washed with water, brine, dried and concentrated to give 21.5 g of ethyl 2-chloro-4-thiazolecarboxylate.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Amino-thiazole-4-carboxylic acid ethyl ester hydrobromide (34.46 g, 0.137 mol) was basified with a saturated solution of NaHCO3 (aq) (300 mL) and extracted with EtOAc (8×300 mL). The combined organic layers were dried over Na2SO4, filtered and the solvent evaporated in vacuo to liberate the free base. To a well stirred suspension of the free base in 9M H2SO4 (aq) (500 mL) at 0° C. to −5° C., CuSO4 (63.34 g, 0.397 mol) and NaCl (30.39 g, 0.520 mol) were added, followed by the dropwise addition of a solution of NaNO2 (10.39 g, 0.151 mol) in H2O (150 mL), over 45 min. The mixture was maintained at 0° C. for 1 h then warmed to RT. After 1 h at RT the reaction mixture was diluted with H2O (2 L) and extracted with Et2O (3×300 mL). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated in vacuo to yield the title compound as a pale yellow amorphous solid (sufficiently pure to be used directly in the next step). MS m/z: 192.0 (M+H). Calc'd. for C6H6ClNO2S-191.64.
Quantity
34.46 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.39 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
30.39 g
Type
reactant
Reaction Step Five
Name
Quantity
63.34 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chlorothiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chlorothiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chlorothiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chlorothiazole-4-carboxylate
Reactant of Route 5
Ethyl 2-chlorothiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-chlorothiazole-4-carboxylate

Citations

For This Compound
2
Citations
AI Iyoha - 2023 - publications.aston.ac.uk
Antibiotic resistance remains a global health challenge and arguably, could be described as a silent pandemic. Bacterial β-lactamases are among the major promoters of antibiotic …
Number of citations: 2 publications.aston.ac.uk
A Arora - 2018 - search.proquest.com
We have conducted a systematic study of photocatalyst-mediated electron transfer from amines to 2-haloazoles with a particular interest in the nature, reactivity, and utility of the …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.